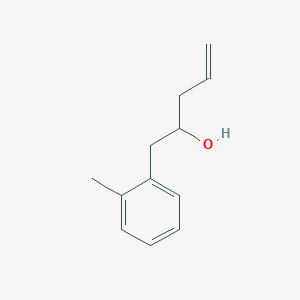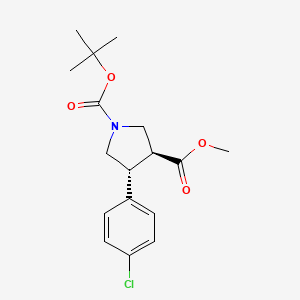
(3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is a chiral compound with significant applications in various fields of chemistry and pharmacology. The compound features a pyrrolidine ring substituted with a tert-butyl group, a methyl ester, and a 4-chlorophenyl group, making it a versatile molecule for synthetic and analytical purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a diester.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Chlorophenyl Substitution: The 4-chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using 4-chlorobenzyl chloride and a suitable nucleophile.
Esterification: The final step involves esterification to form the methyl ester and tert-butyl ester groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols from ester groups.
Substitution: Introduction of various functional groups on the chlorophenyl ring.
科学的研究の応用
(3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biological pathways and eliciting desired effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate
- trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate
Uniqueness
(3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is unique due to its specific chiral configuration and the presence of both tert-butyl and methyl ester groups
特性
分子式 |
C17H22ClNO4 |
|---|---|
分子量 |
339.8 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(21)19-9-13(14(10-19)15(20)22-4)11-5-7-12(18)8-6-11/h5-8,13-14H,9-10H2,1-4H3/t13-,14+/m0/s1 |
InChIキー |
YUICVKFPXCOPAT-UONOGXRCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


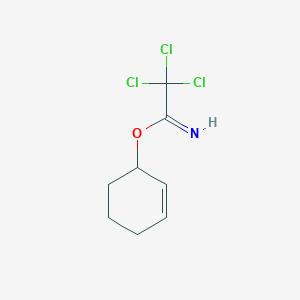
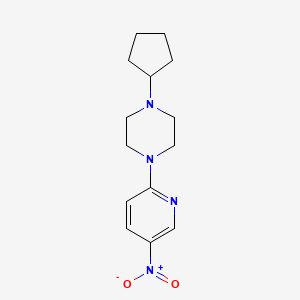
![3-Bromo-5-[(dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B8682038.png)
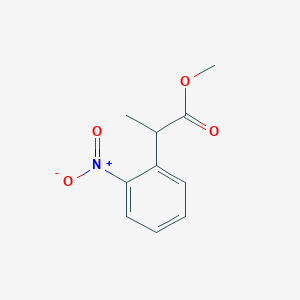

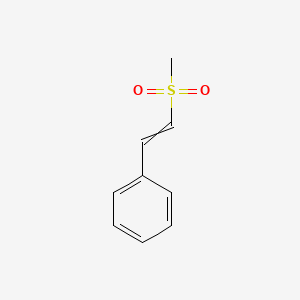
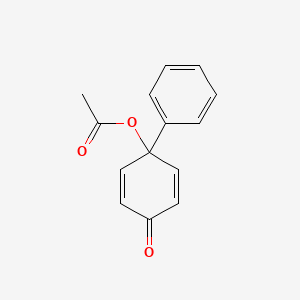
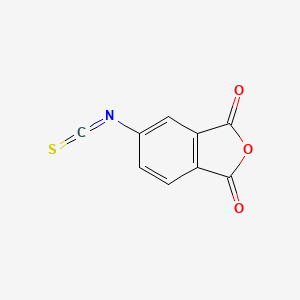
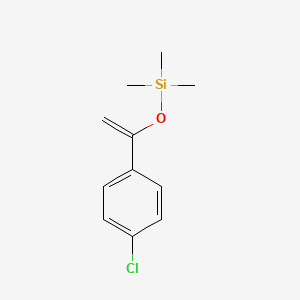

![7-Fluoro-3,4,4a,5-tetrahydro-2H-indeno[1,2-b]pyridine](/img/structure/B8682093.png)

